![molecular formula C10H15NO2 B2786701 1-Azaspiro[4.6]undecane-2,4-dione CAS No. 1190962-65-2](/img/structure/B2786701.png)
1-Azaspiro[4.6]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azaspiro[4.6]undecane-2,4-dione, commonly known as SPD or spiroperidol, is a chemical compound that belongs to the spirocyclic piperidine class. It has been widely used in scientific research as a potent and selective dopamine D2 receptor antagonist. SPD has been found to have various biochemical and physiological effects, making it an essential tool for investigating the role of dopamine in various biological processes.
科学的研究の応用
Anticonvulsant Properties
Research has demonstrated the anticonvulsant properties of various substituted 1-azaspiro compounds, including 1-Azaspiro[4.6]undecane-2,4-dione. Kamiński et al. (2014) synthesized and tested 22 differently substituted 1H-isoindole-1,3(2H)-diones, 8-azaspiro[4.5]decane-7,9-diones, and 3-azaspiro[5.5]undecane-2,4-diones for anticonvulsant activity. Their results showed effectiveness in animal models of epilepsy, with specific compounds showing protection against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Kamiński, Wiklik, & Obniska, 2014).
Peptide Synthesis
This compound has been used in peptide synthesis. Nowshuddin and Reddy (2011) described a simple two-step procedure for synthesizing a dipeptide from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids. This method is effective for coupling a variety of chiral amino acids without losing enantiomeric purity, highlighting its utility in peptide synthesis (Nowshuddin & Reddy, 2011).
Chemical Synthesis and Characterization
Kissing and Witkop (1975) described the chemical behavior and synthesis of 1-Azaspiro[5.5]undecane-2,7-diones through Schmidt-Reaction, expanding the understanding of the chemical properties and synthesis methodologies of such compounds (Kissing & Witkop, 1975).
Novel Reagents for Peptide Synthesis
Rao et al. (2016) introduced a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), derived from this compound, for the synthesis of N-protected amino acid-ASUD esters. This reagent reacts with N-protected amino acids under mild conditions, maintaining the enantiomeric purity of the amino acid, and is a significant development in peptide synthesis (Rao et al., 2016).
特性
IUPAC Name |
1-azaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-8-7-9(13)11-10(8)5-3-1-2-4-6-10/h1-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEBNQYUSVSTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2786618.png)
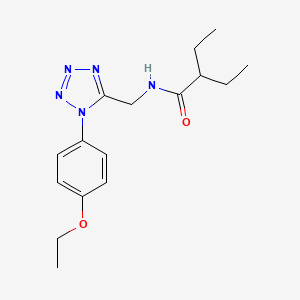
![2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2786624.png)
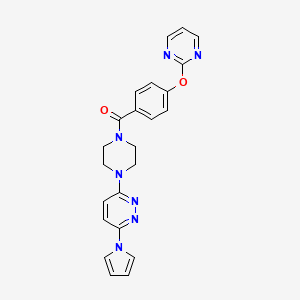
![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2786626.png)
![(5-Bromopyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2786628.png)
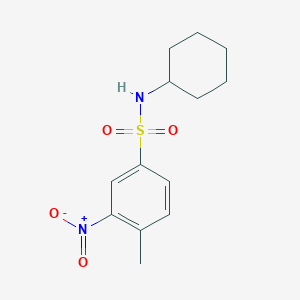
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2786632.png)
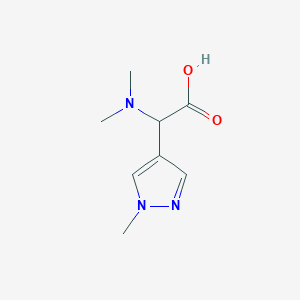
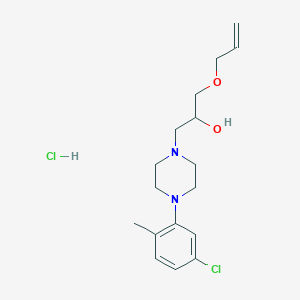
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2786637.png)
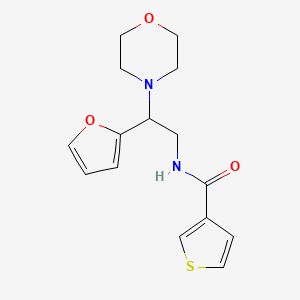
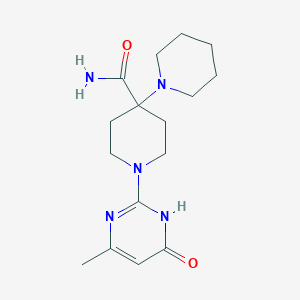
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786641.png)